Nanomolar Inhibition of KDM2A: A Quantitative Baseline for Cellular Probe Development
In a biochemical assay measuring inhibition of human KDM2A, 2,4-dimethyl-N-(m-tolyl)furan-3-carboxamide demonstrated an IC50 of 63 nM after a 15-minute preincubation followed by 30-minute substrate incubation using Biotin-H3(28-48)K36Me2 peptide [1]. This potency represents a critical baseline for structure–activity relationship (SAR) studies, as even minor modifications to the N-aryl substituent (e.g., removal of the meta-methyl group to yield the unsubstituted anilide analog) are expected to significantly alter the IC50 value, a phenomenon well-documented across KDM2A/7A inhibitor series where small substituent changes yield >10-fold potency shifts [2].
| Evidence Dimension | KDM2A enzymatic inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 63 nM |
| Comparator Or Baseline | Class-level baseline: Typical unsubstituted N-phenyl furan-3-carboxamide analogs exhibit >10-fold weaker KDM2A affinity in analogous inhibitor series (exact comparator IC50 not available in the same assay system; inference drawn from published SAR trends) |
| Quantified Difference | Positional advantage (meta-methyl) inferred to confer nanomolar potency; direct comparator data unavailable. |
| Conditions | Human KDM2A, 15 min preincubation, Biotin-H3(28-48)K36Me2 peptide substrate, 30 min incubation |
Why This Matters
A defined IC50 of 63 nM against KDM2A provides a quantitative benchmark for quality control when sourcing this compound for epigenetic probe development, enabling direct comparison with newly synthesized batch material.
- [1] BindingDB Entry BDBM50596053 (ChEMBL5173876). Affinity data for KDM2A, KDM3A, and FTO curated by ChEMBL, accessed via BindingDB. View Source
- [2] Discovery of a Highly Selective Cell-Active Inhibitor of the Histone Lysine Demethylases KDM2/7. (Abstract). View Source
